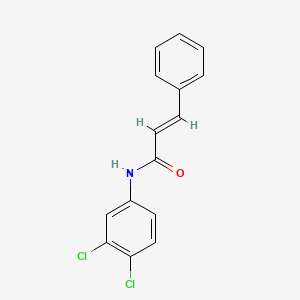

N-(3,4-dichlorophenyl)-3-phenylacrylamide

Descripción general

Descripción

N-(3,4-dichlorophenyl)-3-phenylacrylamide is a chemical compound that is not widely documented in the literature. It is structurally similar to other compounds such as N-(3,4-dichlorophenyl)octanamide and N-(3,4-dichlorophenyl)-N’,N’-dimethylurea . These compounds are typically characterized by the presence of a dichlorophenyl group and an amide group .

Aplicaciones Científicas De Investigación

Potassium Channel Opener in Migraine Treatment

N-(3,4-dichlorophenyl)-3-phenylacrylamide has been explored as a potassium channel opener. For instance, a synthesized variant, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, demonstrated significant activity in reducing cortical spreading depressions in a rat model of migraine, which implicates its potential in treating migraines (Wu et al., 2003).

Antipathogenic Properties

Research has shown the antipathogenic activity of compounds related to N-(3,4-dichlorophenyl)-3-phenylacrylamide. A study involving thiourea derivatives, including those with 3,4-dichlorophenyl substituents, indicated significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Environmental Bioremediation

In the field of environmental science, derivatives of N-(3,4-dichlorophenyl)-3-phenylacrylamide, such as diuron, have been studied for bioremediation. A bioremediation technology using hydroxypropyl-β-cyclodextrin and a bacterial consortium showed enhanced mineralization of diuron in contaminated soils, demonstrating its potential in environmental cleanup efforts (Villaverde et al., 2012).

Structural and Chemical Analysis

Studies have also focused on the structural and chemical properties of N-(3,4-dichlorophenyl)-3-phenylacrylamide and its derivatives. For example, the synthesis and structural analysis of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex have provided insights into its molecular structure and potential applications in various fields (Sarıoğlu et al., 2016).

Biological Evaluation for Receptor Binding

N-(3,4-dichlorophenyl)-3-phenylacrylamide derivatives have been evaluated biologically, particularly for their binding affinity at the sigma receptor. These studies have led to the identification of potent sigma ligands, which could be instrumental in developing new therapeutic agents (de Costa et al., 1992).

Herbicide Degradation and Soil MicrobiologyThe degradation of herbicides such as diuron, a derivative of N-(3,4-dichlorophenyl)-3-phenylacrylamide, by soil microorganisms has been a focus of study. This research contributes to understanding how long-term herbicide use affects soil ecology and how microbial communities adapt to degrade these compounds [(Ngigi et al., 2011)]

Recent Research on N-(3,4-dichlorophenyl)-3-phenylacrylamide and Related Compounds

Monoamine Oxidase Inhibition for Neurodegenerative Disorders

A recent study in 2023 investigated a compound related to N-(3,4-dichlorophenyl)-3-phenylacrylamide, specifically 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. This compound was synthesized and found to be a potent inhibitor of human monoamine oxidase (MAO) B, showing potential for neurodegenerative disorder treatments like Parkinson’s disease (Efimova et al., 2023).

Antiplasmodial Activity

A series of compounds, including 3,4-dichlorocinnamanilides, were characterized for their antiplasmodial activity against a strain of Plasmodium falciparum. These studies showed that 3,4-dichlorocinnamanilides displayed a broad range of activity, with some compounds demonstrating significant effectiveness. This research contributes to the development of new treatments for malaria (Bąk et al., 2023).

Chemical Chaperone in Neurodegeneration and Cancer

4-Phenylbutyric acid, a compound structurally related to N-(3,4-dichlorophenyl)-3-phenylacrylamide, was quantified in cell culture media using LC-HRMS. This study aimed to better understand the pharmacodynamics of 4-PBA, which is used as a chemical chaperone in neurodegenerative and cancer research (Villani et al., 2023).

Propiedades

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXSTPSWPSDZTR-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-3-phenylacrylamide | |

CAS RN |

42174-34-5 | |

| Record name | NSC191395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-DICHLOROPHENYL)-3-PHENYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

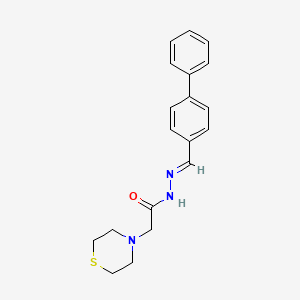

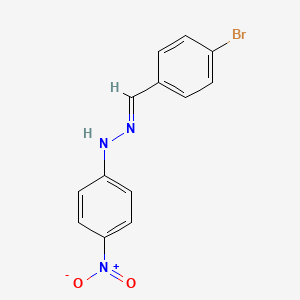

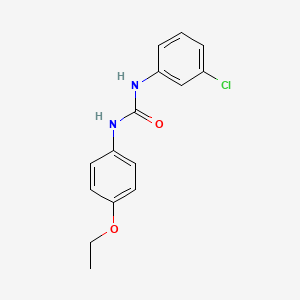

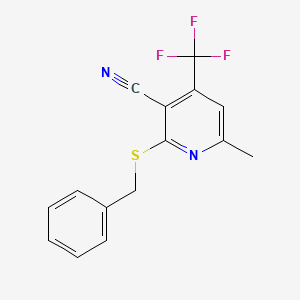

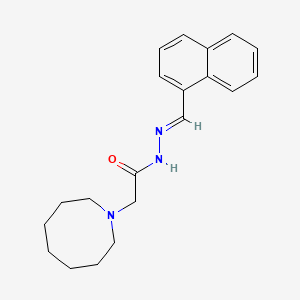

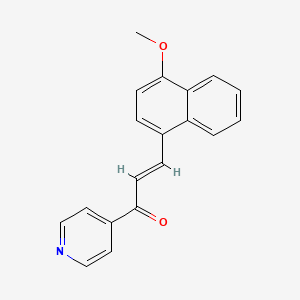

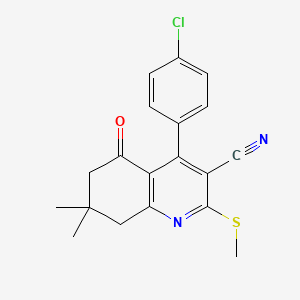

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3836729.png)

![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)

![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b]-1,6-naphthyridin-1(2H)-one](/img/structure/B3836755.png)

![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)

![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)

![N-[4-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3836789.png)

![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)